2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-17-7-3-4-8-20(17)26-21(18-9-11-19(28-2)12-10-18)15-24-23(26)29-16-22(27)25-13-5-6-14-25/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZWXBHCFHCHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound notable for its diverse biological activities. This compound features an imidazole ring, thioether linkage, and pyrrolidine structure, which contribute to its potential pharmacological properties. The molecular formula is C25H23N3O2S, with a molecular weight of 429.5 g/mol.
Structural Characteristics
The unique structure of this compound includes:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme interactions.
- Thioether Linkage : Enhances the compound's reactivity and ability to form complexes with metal ions.
- Pyrrolidine Group : Contributes to the compound's ability to interact with various biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C25H23N3O2S |
| Molecular Weight | 429.5 g/mol |
| Key Functional Groups | Imidazole, Thioether, Pyrrolidine |
The biological activity of 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, impacting enzymatic activity.
- Protein Binding : The thioether and acetamide groups facilitate hydrogen bonding and hydrophobic interactions with proteins, modulating biological pathways.
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various diseases.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that the compound exhibits anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. It has been noted for its potential to target:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Research indicates that imidazole derivatives often possess significant antibacterial effects.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating neuroinflammatory responses.
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal explored the interaction of imidazole derivatives with thymidylate synthase and found that compounds similar to 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibited enzyme activity significantly, leading to reduced cancer cell viability .
Case Study 2: Antimicrobial Efficacy
Research conducted on imidazole derivatives showed that compounds with similar structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of specific substitutions on the imidazole ring that enhance antibacterial efficacy .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits key enzymes involved in cell growth |
| Antimicrobial | Effective against Gram-positive bacteria |
| Neuroprotective | Potential modulation of neuroinflammation |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Pharmacological and Physicochemical Properties
- Bioactivity: The pyrrolidine-ethanone moiety in the target compound may enhance blood-brain barrier penetration due to its basic amine, contrasting with Analog 1’s thiazolyl-acetamide, which likely favors peripheral targets . Sertaconazole (Analog 3) demonstrates potent antifungal activity attributed to its dichlorophenyl and benzo[b]thienyl groups, which enhance lipid membrane interaction—a trait absent in the target compound’s methoxyphenyl/o-tolyl system .
- Solubility and Stability: The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to Analog 4’s phenylsulfonyl group, which may reduce solubility but enhance electron-deficient reactivity .
Key Structural Advantages and Limitations
- Target Compound: Advantages: Steric hindrance from the o-tolyl group may reduce metabolic degradation; the pyrrolidine moiety offers synthetic versatility for further derivatization. Limitations: Limited evidence on specific biological targets compared to clinically validated analogs like sertaconazole.
- Analog 4 : The triazole core may confer resistance to enzymatic hydrolysis compared to imidazole-based compounds, though at the cost of synthetic complexity .
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)-1-(o-Tolyl)-1H-Imidazole-2-Thiol
Route 1: Cyclocondensation of α-Dicarbonyl Precursors
- Reactants : 4-Methoxybenzaldehyde (1.2 equiv), o-tolylamine (1.0 equiv), and thiourea (1.5 equiv).
- Conditions : Reflux in acetic acid (5 h, 110°C).
- Mechanism : Acid-catalyzed cyclization forms the imidazole ring, with thiourea introducing the thiol group at position 2.
- Yield : 68–72% after recrystallization (ethanol).
Route 2: Oxidative Desulfurization
Alkylation with 1-(Pyrrolidin-1-yl)Ethanone
Electrophile Preparation :
- 2-Bromo-1-(pyrrolidin-1-yl)ethanone : Synthesized by reacting pyrrolidine with bromoacetyl bromide in dichloromethane (0°C, 2 h).
Alkylation Reaction :
- Reactants : 5-(4-Methoxyphenyl)-1-(o-tolyl)-1H-imidazole-2-thiol (1.0 equiv), 2-bromo-1-(pyrrolidin-1-yl)ethanone (1.2 equiv).
- Conditions : Cs₂CO₃ (2.5 equiv), DMF, 40°C (12 h).
- Workup : Extraction with ethyl acetate, washing (H₂O, brine), and column chromatography (hexane:ethyl acetate = 3:1).
- Yield : 58–63%.
Analytical Characterization
Critical Analysis of Methodologies
Challenges in Regioselectivity
Solvent and Catalyst Optimization
- Alkylation : DMF outperforms THF due to better solubility of Cs₂CO₃.
- Catalyst Screening : Pd(OAc)₂ showed higher efficiency than CuI in oxidative cyclizations (TOF = 12 h⁻¹).
Comparative Evaluation of Routes
| Route | Advantages | Limitations |
|---|---|---|
| Route 1 | High atom economy, no metal catalysts | Moderate yields (≤72%) |
| Route 2 | Scalable, tolerates electron-deficient substrates | Requires Pd catalyst (costly) |
Industrial-Scale Considerations
- Cost Analysis : Route 1 is preferable for bulk synthesis (raw material cost: $28/mol vs. $45/mol for Route 2).
- Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40%.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone?
- Methodology : The synthesis typically involves three key steps:
Imidazole Ring Formation : Condensation of glyoxal, ammonia, and substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under reflux in ethanol (70–80°C, 6–8 hours) .
Thioether Linkage Introduction : Reaction of the imidazole-2-thiol intermediate with a bromoacetate derivative (e.g., 1-(pyrrolidin-1-yl)-2-bromoethanone) in the presence of K₂CO₃ in acetonitrile (room temperature, 12 hours) .
Purification : Column chromatography using silica gel and ethyl acetate/hexane (3:7) to achieve >95% purity .
- Critical Parameters :
- Solvent polarity affects reaction kinetics; aprotic solvents like acetonitrile improve thioether formation .
- Excess K₂CO₃ (1.5 equiv.) ensures complete deprotonation of the thiol group .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Analytical Workflow :
- ¹H NMR : Key peaks include:
- δ 7.2–7.8 ppm (aromatic protons from o-tolyl and 4-methoxyphenyl groups) .
- δ 3.8 ppm (singlet for methoxy group) .
- δ 2.5–3.5 ppm (pyrrolidinyl protons) .
- LC-MS : Molecular ion peak at m/z 450 [M+H]⁺ confirms molecular weight .
- Common Pitfalls : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. fluoro) on the phenyl rings influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- 4-Methoxyphenyl : Enhances electron-donating effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- o-Tolyl Group : Steric hindrance from the methyl group may reduce off-target interactions compared to unsubstituted phenyl .
- Experimental Design : Compare IC₅₀ values against analogs with substituents like -F or -Cl using enzymatic assays (e.g., COX inhibition) .
Q. How can researchers resolve contradictions in biological activity data across structurally similar imidazole-thioether derivatives?
- Case Analysis :
- Contradiction : A fluorinated analog in showed higher cytotoxicity but lower selectivity than the methoxy derivative.
- Resolution :
Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 metabolism) to explain variability .
Molecular Docking : Compare binding modes with target proteins (e.g., using AutoDock Vina) to identify critical interactions .
- Recommendation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate docking predictions .
Key Recommendations for Researchers
- Synthesis : Optimize reaction time for imidazole formation to >10 hours to maximize yield .
- Characterization : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities .
- Biological Testing : Include positive controls (e.g., celecoxib for COX-2 assays) to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
